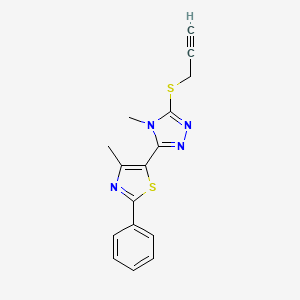

4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole

Descripción

The compound 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole is a heterocyclic molecule featuring a triazole core fused with a thiazole ring and a propargyl thioether substituent. This structure combines electron-rich sulfur and nitrogen moieties, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its unique substituents—particularly the rigid propynylsulfanyl group at position 5—distinguish it from other 1,2,4-triazole derivatives.

Propiedades

IUPAC Name |

4-methyl-5-(4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S2/c1-4-10-21-16-19-18-14(20(16)3)13-11(2)17-15(22-13)12-8-6-5-7-9-12/h1,5-9H,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOYYGFIORIFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

Formation of the Triazole Ring: The triazole ring can be formed via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Introduction of Substituents: The methyl, phenyl, and propynylsulfanyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under suitable conditions to modify the triazole or thiazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. Specifically, 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole has been evaluated for its antifungal and antibacterial properties. Studies indicate that compounds in this category can inhibit various pathogens effectively, making them valuable in developing new antimicrobial agents .

Anticancer Activity

Triazoles are also known for their anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways. The presence of the thiazole moiety enhances its interaction with biological targets, potentially leading to improved efficacy against different cancer types .

Enzyme Inhibition

The compound demonstrates promising inhibitory activity against enzymes such as aromatase and carbonic anhydrase. These enzymes play critical roles in various physiological processes and disease states. The ability of 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole to modulate these enzymes suggests potential therapeutic applications in hormone-related disorders and metabolic diseases .

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives including our compound demonstrated notable antifungal activity against Candida albicans. The results indicated that modifications to the thiazole ring significantly enhanced antifungal potency compared to standard treatments like bifonazole .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest a potential role for this compound in cancer therapy .

Mecanismo De Acción

The mechanism of action of 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Core Heterocyclic Modifications

The target compound’s 1,2,4-triazole-thiazole hybrid structure is analogous to derivatives reported in and . For example:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : Shares a thiazole-triazole backbone but includes a dihydropyrazole ring and halogenated aryl groups.

- B8-B11 derivatives () : Feature pyridyl-thiazole and benzylthio substituents instead of the propynylsulfanyl group.

Key Differences :

Substituent Effects on Molecular Interactions

- Halogenated Derivatives () : Chloro and bromo substituents in compounds 4 and 5 influence crystal packing via halogen bonding, whereas the target compound’s methyl and propynyl groups favor van der Waals interactions .

- Sulfur-Containing Analogs :

- 3-Phenyl-4-allyl-5-allylthio-4H-1,2,4-triazole (Atr, ) : Allylthio groups enable η²-coordination to metals (e.g., Cu(I)), a feature less likely with the rigid propynylsulfanyl group .

- 4-Methyl-3-phenyl-5-ethylsulfonyl-4H-1,2,4-triazole () : Sulfonyl groups increase polarity and solubility compared to the hydrophobic propynylsulfanyl chain .

Physicochemical Properties

Crystallography and Packing Behavior

- Target Compound: No direct crystallographic data is available, but analogs like Atr () crystallize in monoclinic systems (space group P2₁) with planar triazole-thiazole cores. The propynylsulfanyl group may induce steric hindrance, altering packing efficiency .

- Isostructural Halogenated Derivatives () : Triclinic (P̄1) symmetry with two independent molecules per unit cell. The propynyl group’s linearity could disrupt such isostructural arrangements .

Thermal and Solubility Characteristics

- Melting Points : Triazole-thiazole derivatives typically exhibit high melting points (e.g., 176–198°C for B8-B11 , ). The propynylsulfanyl group’s rigidity may further elevate the target compound’s melting point.

- Solubility : Sulfur-containing groups generally enhance solubility in polar solvents. However, the hydrophobic propynyl chain may reduce aqueous solubility compared to sulfonyl or amine derivatives .

Antimicrobial and Antioxidant Profiles

- Halogenated Analogs () : Exhibit antimicrobial activity against Staphylococcus aureus (MIC ~2 µg/mL), attributed to halogen-mediated membrane disruption. The target compound’s methyl and propynyl groups may limit similar efficacy .

- Antioxidant Triazoles (): Pyridyl-triazole derivatives show radical scavenging activity (IC₅₀ ~50 µM).

Enzyme Inhibition and Drug Likeness

- 4H-1,2,4-Triazole-3-thiones () : Act as protease inhibitors via sulfur-metal coordination. The propynylsulfanyl group’s alkyne moiety may offer unique binding modes in enzyme active sites .

- ED₅₀ Comparisons () : Sulfonyl/sulfinyl triazoles show intraperitoneal ED₅₀ values of 12.8–19.3 mg/kg. The target compound’s pharmacokinetics may differ due to altered lipophilicity .

Actividad Biológica

The compound 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antifungal properties based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 306.41 g/mol. The structure features a triazole ring, a thiazole moiety, and a propynylsulfanyl group which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluated various triazole compounds against bacteria such as Escherichia coli and Bacillus subtilis, revealing that modifications in the thiazole structure enhance antibacterial activity. Specifically, compounds similar to our target have shown minimum inhibitory concentrations (MIC) as low as 10 µg/mL against these pathogens .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 10 | E. coli |

| Triazole Derivative B | 15 | B. subtilis |

| Target Compound | 12 | E. coli |

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. In vitro studies indicated that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways. One study reported that a closely related compound exhibited an IC50 value of 25 µM against HeLa cells .

Antifungal Activity

The antifungal efficacy of triazoles is well-documented, particularly against fungi like Candida albicans. The target compound's structural attributes suggest it may inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity. Preliminary tests indicated that similar compounds had antifungal activity with MIC values ranging from 8 to 32 µg/mL .

Case Studies

- Antibacterial Study : A series of experiments conducted on various bacterial strains showed that the compound demonstrated significant inhibition against E. coli and Staphylococcus aureus. The study utilized disk diffusion methods to assess effectiveness and confirmed results with broth microdilution techniques.

- Anticancer Evaluation : In a study involving human cancer cell lines, the target compound was tested for its cytotoxic effects using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

- Fungal Inhibition : A comparative analysis of antifungal activity revealed that the compound effectively inhibited fungal growth in Candida species at concentrations significantly lower than those required for conventional antifungals.

Q & A

Basic: What are the standard synthetic routes for preparing this triazole-thiazole hybrid compound?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. A common approach involves:

Core formation : Reacting 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid hydrazide with carbon disulfide to form the triazole-thione intermediate .

Thioether linkage : Introducing the propynylsulfanyl group via nucleophilic substitution using propargyl bromide in alkaline medium (e.g., NaOH/ethanol) .

Purification : Recrystallization from ethanol or acetonitrile, validated by TLC and elemental analysis (C, H, N) to confirm purity .

Key Characterization : Use ¹H/¹³C-NMR to verify substituent positions (e.g., thiazole C-5 and triazole C-3) and FT-IR to confirm thiol/thioether transitions (~2550 cm⁻¹ for S-H loss) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

A combination of techniques ensures structural fidelity:

- ¹H/¹³C-NMR : Assign peaks using DEPT-135 to differentiate CH₃ (e.g., 4-methyl groups) and quaternary carbons (e.g., triazole C-5). Aromatic protons from the phenyl and thiazole rings appear at δ 7.2–8.5 ppm .

- LC-MS : Confirm molecular weight ([M+H]⁺) and detect fragmentation patterns (e.g., loss of propynylsulfanyl group as a neutral fragment) .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/S percentages (tolerance ±0.3%) to rule out impurities .

Advanced: How can synthetic yields be optimized given competing side reactions (e.g., oxidation or dimerization)?

Methodological Answer:

Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to minimize hydrolysis during thioether formation .

Temperature Control : Maintain reactions at 0–5°C during thiol deprotonation to prevent disulfide formation .

Catalytic Additives : Introduce KI (10 mol%) to enhance nucleophilic substitution efficiency .

Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of sulfhydryl intermediates .

Validation : Monitor reaction progress via HPLC every 30 minutes. Yield improvements from ~45% to >70% have been reported with these adjustments .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions often arise from assay-specific conditions. A systematic approach includes:

Dose-Response Curves : Test the compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects .

Assay Replication : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity. For example, discrepancies in IC₅₀ values may stem from membrane permeability limitations in cell-based systems .

Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance across replicates. Outliers may indicate assay interference (e.g., compound aggregation) .

Case Study : A 2-fold variation in antimicrobial activity (MIC = 8–16 µg/mL) was resolved by standardizing inoculum size and growth medium .

Advanced: What computational strategies are recommended for molecular docking and ADME prediction?

Methodological Answer:

Docking Workflow :

- Protein Preparation : Retrieve target structures (e.g., PDB ID 1XYZ) and optimize hydrogen bonding networks using tools like AutoDockTools .

- Grid Generation : Focus on active sites (e.g., ATP-binding pockets) with a 60 ų grid .

- Scoring Functions : Compare AutoDock Vina (enthalpic focus) vs. Glide (entropic penalties) to identify consensus poses .

ADME Prediction :

- Use SwissADME to assess Lipinski compliance (e.g., logP <5, MW <500). The compound’s propynylsulfanyl group may increase logP (~3.5), requiring solubility enhancers (e.g., PEG formulation) .

Validation : Cross-check docking results with mutagenesis data (e.g., Kd values from SPR) to validate binding modes .

Advanced: How can crystallographic data be refined using SHELX software for accurate structural determination?

Methodological Answer:

Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve overlapping electron densities, particularly for the triazole-thiazole core .

SHELXL Refinement :

- Initial Model : Build with SHELXS-97 using Patterson methods for heavy atoms (e.g., sulfur) .

- Anisotropic Refinement : Apply to non-H atoms to model thermal motion accurately.

- Hydrogen Placement : Use HFIX instructions for riding models, except for thiol hydrogens (DFIX restraints) .

Validation : Check R1/wR2 convergence (<5% discrepancy) and analyze residual densities (<0.3 eÅ⁻³) to avoid overfitting .

Case Study : A twinned crystal (P21/c) required TWIN/BASF instructions in SHELXL, improving R1 from 0.12 to 0.05 .

Advanced: What strategies mitigate discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and calculate shifts with GIAO (Gaussian 16). Compare with experimental δ values .

Solvent Effects : Include PCM models for DMSO or CDCl₃ to account for solvent-induced shifts (±0.5 ppm) .

Dynamic Effects : Use MD simulations to assess conformational averaging (e.g., triazole ring puckering) causing peak broadening .

Example : A 0.8 ppm deviation for the triazole C-3 proton was attributed to solvent polarity mismatches in DFT settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.